

N-(4-ethoxyphenyl)isonicotinamide discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-ethoxyphenyl)isonicotinamide

Cat. No.: B291306

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N-(4-ethoxyphenyl)isonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-ethoxyphenyl)isonicotinamide is a heterocyclic amide of emerging interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, synthesis, and potential biological significance. While specific historical data on this compound is limited, its structural relationship to well-known pharmacophores, such as isonicotinamide and phenacetin, suggests a rich potential for further investigation. This document outlines a detailed, plausible synthetic protocol, presents key physicochemical data in a structured format, and explores a hypothetical signaling pathway based on the known activities of related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction and Historical Context

The history of **N-(4-ethoxyphenyl)isonicotinamide** is not extensively documented in publicly available literature, suggesting it may be a novel or specialized research compound. However, its core components, isonicotinamide and the 4-ethoxyphenyl group, have significant historical relevance in medicinal chemistry.

Isonicotinamide is an isomer of nicotinamide (a form of vitamin B3) and a key structural motif in various pharmaceuticals. Its most notable historical association is with the development of antitubercular drugs. The discovery of isoniazid (isonicotinylhydrazide) in the early 1950s was a landmark in the treatment of tuberculosis and spurred extensive research into isonicotinic acid derivatives.

The 4-ethoxyphenyl moiety is famously present in phenacetin (N-(4-ethoxyphenyl)acetamide), one of the first synthetic analgesics and antipyretics, introduced in the late 19th century. Although phenacetin's use has been largely discontinued due to its adverse effects, its derivatives continue to be explored.^{[1][2][3][4]} The synthesis of **N-(4-ethoxyphenyl)isonicotinamide** can be seen as the convergence of these two historically important pharmacophores.

Physicochemical Properties

Quantitative data for **N-(4-ethoxyphenyl)isonicotinamide** is not readily available. The following table summarizes key physicochemical properties of its constituent precursors, 4-ethoxyaniline and isonicotinamide, to provide a comparative reference.

Property	4-Ethoxyaniline	Isonicotinamide
CAS Number	156-43-4	1453-82-3
Molecular Formula	C ₈ H ₁₁ NO	C ₆ H ₆ N ₂ O
Molecular Weight	137.18 g/mol	122.12 g/mol
Melting Point	2-5 °C	155-158 °C
Boiling Point	250 °C	-
Solubility	Slightly soluble in water	Soluble in water

Synthesis of N-(4-ethoxyphenyl)isonicotinamide

The synthesis of **N-(4-ethoxyphenyl)isonicotinamide** can be readily achieved through the formation of an amide bond between 4-ethoxyaniline and an activated derivative of isonicotinic acid. A standard and effective method involves the use of isonicotinoyl chloride.

Experimental Protocol: Acylation of 4-Ethoxyaniline with Isonicotinoyl Chloride

Materials:

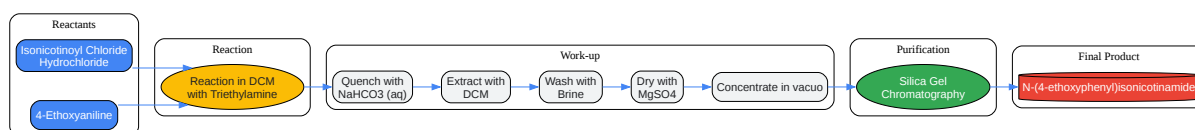
- 4-Ethoxyaniline
- Isonicotinoyl chloride hydrochloride
- Triethylamine (or another suitable base, e.g., pyridine)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.
- **Base Addition:** Add triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The excess base is to neutralize both the hydrochloric acid liberated from the acyl chloride and the HCl salt of the starting material.
- **Acyl Chloride Addition:** Slowly add a solution of isonicotinoyl chloride hydrochloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise, and the temperature can be maintained at 0 °C using an ice bath to control the exothermic reaction.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **N-(4-ethoxyphenyl)isonicotinamide** by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
- Characterization: Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram



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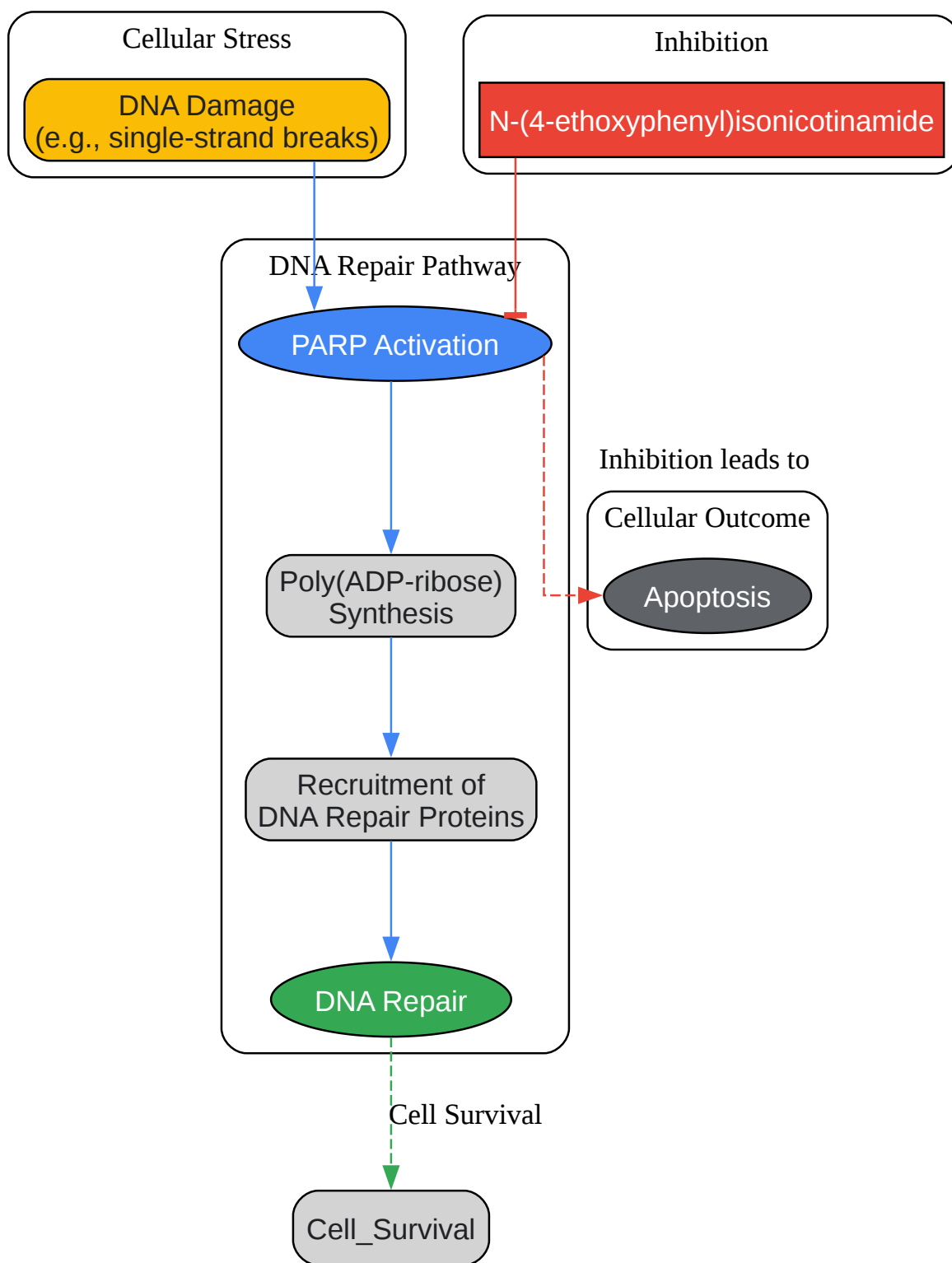
Caption: Synthetic workflow for **N-(4-ethoxyphenyl)isonicotinamide**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **N-(4-ethoxyphenyl)isonicotinamide** is not available, the activities of related nicotinamide and isonicotinamide derivatives suggest potential interactions with various cellular pathways. For instance, some nicotinamide analogs are known to inhibit enzymes involved in NAD⁺ metabolism, such as PARPs (Poly (ADP-ribose) polymerases) or sirtuins, which play crucial roles in DNA repair, cellular stress responses, and metabolism.

Hypothetical Signaling Pathway: Inhibition of PARP

The following diagram illustrates a hypothetical mechanism where **N-(4-ethoxyphenyl)isonicotinamide** could act as an inhibitor of PARP, a family of enzymes involved in DNA repair.



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Caption: Hypothetical PARP inhibition by **N-(4-ethoxyphenyl)isonicotinamide**.

Conclusion and Future Directions

N-(4-ethoxyphenyl)isonicotinamide represents an intriguing molecule at the intersection of two classes of historically significant compounds. While its specific discovery and biological profile remain to be fully elucidated, its straightforward synthesis makes it an accessible target for further research. Future investigations should focus on its comprehensive biological screening to identify potential therapeutic applications. Elucidating its mechanism of action and structure-activity relationships will be crucial for its potential development as a lead compound in drug discovery programs. This technical guide provides a solid foundation for initiating such research endeavors.

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References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Phenacetin Synthesis - 733 Words | Cram [cram.com]
- 3. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 4. Phenacetin Synthesis - 424 Words | Internet Public Library [[ipl.org](http://www.ipl.org)]
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